3-(acetylamino)-N-isopropylbenzamide
Description
3-(Acetylamino)-N-isopropylbenzamide is a benzamide derivative featuring an acetylamino group at the 3-position of the benzene ring and an isopropyl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-acetamido-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)13-12(16)10-5-4-6-11(7-10)14-9(3)15/h4-8H,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
FCPXYZFDOSUHTI-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations:
- Chloro groups (e.g., in ) increase molecular weight and hydrophobicity, which may influence binding affinity in biological systems or alter reactivity in synthetic applications. The methyl group in provides minimal steric hindrance, favoring its role as a directing group in catalysis.
- N-Substituent Variations:
- Isopropyl (target compound and ) offers moderate steric bulk, balancing reactivity and stability.
- 3-Chloro-4-methylphenyl introduces significant steric and electronic effects, likely affecting pharmacokinetic properties in drug design.
- Hydroxy-dimethylethyl enables chelation with metals, a critical feature for catalytic applications.
Functional and Application-Based Comparisons
Notable Trends:
- Pharmaceutical Relevance: Chloro and methyl groups () are common in drug design for their metabolic stability and target interaction, whereas the target compound’s acetylamino group may prioritize solubility.
- Catalytic Utility: The hydroxy-dimethylethyl group in is functionally distinct, enabling applications inaccessible to the target compound or its chloro-substituted analogs.
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